molecular formula C14H10ClNO B8542591 2-(3-Chlorophenoxymethyl)benzonitrile CAS No. 117428-45-2

2-(3-Chlorophenoxymethyl)benzonitrile

Cat. No.: B8542591
CAS No.: 117428-45-2
M. Wt: 243.69 g/mol
InChI Key: IXWWRMOKOAPKIN-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxymethyl)benzonitrile is a benzonitrile derivative characterized by a 3-chlorophenoxymethyl substituent at the ortho position of the benzonitrile core. The compound’s core structure—a nitrile group attached to a benzene ring—is shared with numerous derivatives, where substituents like halogens, alkoxy groups, or aromatic extensions modulate reactivity, solubility, and biological activity .

Properties

CAS No.

117428-45-2

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

IUPAC Name

2-[(3-chlorophenoxy)methyl]benzonitrile

InChI

InChI=1S/C14H10ClNO/c15-13-6-3-7-14(8-13)17-10-12-5-2-1-4-11(12)9-16/h1-8H,10H2

InChI Key

IXWWRMOKOAPKIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=CC=C2)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

  • Synthesis Yields : While 3C achieves 86% yield , other analogs (e.g., styryl derivatives) may require multi-step syntheses with lower efficiency .
  • Data Gaps: Direct data on 2-(3-Chlorophenoxymethyl)benzonitrile’s solubility, toxicity, or biological activity is absent in the evidence, necessitating extrapolation from analogs.

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